2-Methyl-4-(o-tolyl)thiazole
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Overview
Description
2-Methyl-4-(o-tolyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a methyl group at the second position and an ortho-tolyl group at the fourth position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in various biochemical processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, blocking receptor binding, or disrupting protein function . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Thiazole derivatives, in general, have been found to impact a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, and cancer cell proliferation .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and pain to inhibited growth of microbes or cancer cells .
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole compounds are generally stable and do not degrade rapidly
Dosage Effects in Animal Models
Thiazole derivatives have been shown to exhibit dose-dependent effects in various animal models .
Metabolic Pathways
Thiazole compounds are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazole compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(o-tolyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction can be carried out using 2-bromoacetophenone and o-tolylthioamide under basic conditions .
Reaction Conditions:
Reagents: 2-bromoacetophenone, o-tolylthioamide
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(o-tolyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present on the aromatic ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-Methyl-4-(o-tolyl)thiazole has several scientific research applications due to its unique chemical structure and biological activities:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methylthiazole: Lacks the ortho-tolyl group, resulting in different biological activities.
4-(o-Tolyl)thiazole: Lacks the methyl group at the second position, affecting its chemical reactivity.
2,4-Dimethylthiazole: Contains two methyl groups, leading to distinct pharmacological properties.
Uniqueness:
- The presence of both the methyl group at the second position and the ortho-tolyl group at the fourth position gives 2-Methyl-4-(o-tolyl)thiazole unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-4-(2-methylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-5-3-4-6-10(8)11-7-13-9(2)12-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZGMGWMVWKZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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